Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
Description
Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a triazolo-fused heterocyclic compound characterized by a bicyclic framework comprising a pyridine ring fused with a 1,2,4-triazole moiety. The 7-position of the pyridine ring is substituted with a trifluoromethyl (-CF₃) group, while the 3-position carries a methylcarbamate functional group.
The compound is structurally related to intermediates in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy. However, unlike sitagliptin’s pyrazine-based core (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine), this compound features a pyridine ring, which alters its electronic and steric profile .
Properties
IUPAC Name |
ethyl N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-2-20-10(19)15-6-9-17-16-8-5-7(11(12,13)14)3-4-18(8)9/h7H,2-6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBNFHTUSKNGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, are known to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of these enzymes, leading to alterations in the biochemical pathways they are involved in.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 1,2,4-triazolo derivatives, have been studied. These studies could provide insights into the potential ADME properties of the compound, which would impact its bioavailability.
Biological Activity
Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₂F₃N₃O₂
- Molecular Weight : 263.22 g/mol
- CAS Number : 2102412-27-9
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is believed to exert its effects through modulation of enzyme activity and receptor interactions. Notably, compounds containing the triazole moiety have been recognized for their ability to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is critical in glucose metabolism and diabetes management .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives of this compound. For example:
- In vitro Studies : A series of urea and thiourea derivatives derived from triazole compounds were tested against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 mg/mL against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The presence of trifluoromethyl and other substituents on the aromatic ring was associated with enhanced antimicrobial activity .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 13a | 6.25 | Pseudomonas aeruginosa |
| 13d | 12.50 | Klebsiella pneumoniae |
| 13f | 12.50 | Acinetobacter baumannii |
Antifungal Activity
The antifungal efficacy was also assessed, revealing moderate activity against strains like Candida neoformans. The structure-activity relationship suggested that modifications in the substituents can significantly influence antifungal potency .
Cytotoxicity Studies
Cytotoxicity assays have shown that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial in drug development as it minimizes side effects associated with conventional chemotherapeutics. The mechanism behind this selectivity may involve apoptosis induction pathways triggered by the compound's interaction with cellular receptors .
Case Studies and Clinical Implications
A notable case study involved the synthesis and evaluation of a new series of triazole derivatives for their potential as therapeutic agents in diabetes management due to their DPP-IV inhibitory activity. These studies indicated that certain derivatives could lower blood glucose levels effectively in diabetic models .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₂H₁₅F₃N₄O₂.
Key Observations:
Core Heterocycle Influence: Pyridine vs. Triazolo Fusion Position: Triazolo[4,3-a] systems (target compound) vs. triazolo[1,5-a] () influence ring strain and π-π stacking interactions.
Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and resistance to oxidative metabolism, a common feature in the target compound and sitagliptin intermediates . Carbamate (-CH₂O(CO)NEt): Acts as a prodrug moiety, enabling controlled release of active amines, unlike the nitroso (-NO) group in , which is genotoxic . Aryl and Nitro Groups: Compounds like 16a () with nitro (-NO₂) and halogenated aryl groups exhibit broader antimicrobial activity but higher toxicity risks .
Pharmacological and Toxicological Profiles
- Target Compound: The carbamate group may mitigate toxicity by delaying metabolic activation, whereas the nitroso impurity () is restricted to 37 ng/day due to genotoxicity .
- Sitagliptin Intermediate : Lacks the carbamate group, requiring additional steps for bioactivation, but shares the -CF₃-driven stability .
- Triazolo[1,5-a]pyrimidines () : Ester groups (-COOEt) improve solubility but may reduce half-life due to esterase hydrolysis .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions critically influence yield?
The compound is synthesized via coupling reactions using intermediates like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. Key steps include:
- Carbamate formation : Reaction of the triazolopyridine intermediate with ethyl chloroformate in the presence of a base (e.g., DIPEA) .
- Solvent and temperature : DMF at 100°C for 16 hours improves coupling efficiency .
- Purification : Recrystallization from ethanol/DMF mixtures ensures high purity .
Q. How is structural integrity confirmed, and what analytical techniques are used for purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR verifies the trifluoromethyl group and carbamate linkage .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 378.359 for C₁₇H₁₇F₃N₆O) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors purity (>98%) .
Q. What are common impurities, and how do they originate during synthesis?
- Nitroso derivatives : Formed via nitrosation of secondary amines under acidic conditions (e.g., 7-nitroso analogs) .
- By-products : Incomplete coupling or residual intermediates (e.g., unreacted triazolopyridine) .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : Highly soluble in DMSO, DMF, and acetonitrile; insoluble in isopropyl acetate .
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can nitroso impurity formation be mitigated during large-scale synthesis?
- Scavenging agents : Add ascorbic acid or α-tocopherol to quench nitrosating agents .
- Process control : Maintain pH > 6 and avoid nitrite-containing reagents .
- Analytical monitoring : Use UPLC-MS with a limit of detection (LOD) < 1 ppm for nitroso species .
Q. What strategies resolve low diastereoselectivity in asymmetric synthesis?
- Chiral catalysts : Employ Ru-BINAP complexes for enantioselective hydrogenation .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes .
Q. How to design a degradation study to identify major decomposition pathways?
- Stress testing : Expose to heat (80°C), UV light, and hydrolytic conditions (pH 1–13) for 14 days .
- LC-MS analysis : Identify degradation products like hydrolyzed carbamate or oxidized triazole rings .
Q. What in silico methods predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 inhibition and hepatotoxicity .
- Molecular docking : Simulate binding to targets like DPP-4 or P2Y12 receptors to prioritize analogs .
Q. How to reconcile discrepancies in impurity limits between EMA and ICH guidelines?
Q. What advanced UPLC-MS parameters quantify trace impurities with high sensitivity?
- Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) .
- Mobile phase : Gradient of 0.1% formic acid and acetonitrile at 0.3 mL/min .
- Ionization mode : ESI+ with MRM transitions for nitroso impurities (e.g., m/z 292→214 for NTTP) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Temperature | 100°C | +30% vs. 80°C |
| Reaction Time | 16 hours | >90% conversion |
| Base | DIPEA | +15% vs. TEA |
Q. Table 2. Impurity Limits by Regulatory Guidelines
| Impurity | EMA Limit (ng/day) | ICH Q3A Limit (ppm) |
|---|---|---|
| NTTP (Nitroso) | 37 | 1.5 |
| Unreacted Intermediate | N/A | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
